molecular formula C13H13NO B8740512 6-(2-Phenylethyl)pyridin-2(1h)-one CAS No. 16097-09-9

6-(2-Phenylethyl)pyridin-2(1h)-one

Cat. No.: B8740512
CAS No.: 16097-09-9
M. Wt: 199.25 g/mol
InChI Key: QVVAFORPCRLXIN-UHFFFAOYSA-N
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Description

6-(2-Phenylethyl)pyridin-2(1H)-one is a pyridinone derivative characterized by a phenethyl substituent at the 6-position of the pyridin-2(1H)-one core. Notably, this compound is commercially available, with six suppliers identified globally , underscoring its relevance in medicinal chemistry research.

Properties

CAS No.

16097-09-9

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

6-(2-phenylethyl)-1H-pyridin-2-one

InChI

InChI=1S/C13H13NO/c15-13-8-4-7-12(14-13)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,14,15)

InChI Key

QVVAFORPCRLXIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridin-2(1H)-one Derivatives

Compound Substituents Key Features Biological Activity References
6-(2-Phenylethyl)pyridin-2(1H)-one 6-(Phenethyl) Hydrophobic aromatic side chain Under investigation (supplier data)
6-Methylpyridin-2(1H)-one 6-Methyl Simple alkyl group; molecular weight: 109.13 g/mol Intermediate for HIV-1 RT inhibitors
4-Hydroxy-6-methylpyridin-2(1H)-one 4-Hydroxy, 6-Methyl Polar hydroxyl group at C-4 Intermediate for second-generation HIV hybrids
6-(4-Nitrophenyl)-4-substituted derivatives 6-(4-Nitrophenyl), 3-(Tetrazol-5-yl) Nitro and tetrazole groups enhance electronic complexity Antimicrobial activity
6-Benzyl-1-hydroxy-4-methylpyridin-2(1H)-one 6-Benzyl, 1-Hydroxy, 4-Methyl Benzyl substituent and hydroxylation Structural studies (PDB ligand)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 6-(4-nitrophenyl) derivatives) correlate with antimicrobial efficacy, achieving MIC values <10 µg/mL against Staphylococcus aureus .
  • Hydroxyl groups (e.g., 4-hydroxy-6-methyl derivative) are critical for hydrogen bonding in HIV-1 reverse transcriptase inhibition, as demonstrated in molecular docking studies .

Key Observations :

  • Ultrasound-assisted synthesis significantly improves yields (70–85%) for tetrazole derivatives compared to conventional methods .
  • Fluorinated derivatives (e.g., 4p, 4q) exhibit lower yields (23–36%), likely due to challenges in handling fluorinated reagents .

Table 3: Pharmacological and Toxicity Data

Compound Biological Activity Toxicity (LD₅₀, oral) Safety Notes References
This compound Not reported Not available Commercial availability suggests low risk
6-(Methylamino)pyridin-2(1H)-one Laboratory reagent 300–2000 mg/kg (Cat. 4) Skin/eye irritant (H315, H319)
4-Trifluoromethyl derivatives Analgesic (ED₅₀: 15 mg/kg) 150 mg/kg Moderate acute toxicity
Tetrazole derivatives (3a–3j) Antimicrobial (MIC: 5–20 µg/mL) Not reported No significant cytotoxicity reported

Key Observations :

  • 6-(Methylamino)pyridin-2(1H)-one exhibits acute oral toxicity (Category 4) and requires careful handling due to skin/eye irritation risks .
  • Fluorinated pyridinones (e.g., 4p) show promising analgesic activity but higher toxicity (LD₅₀: 150 mg/kg) .

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